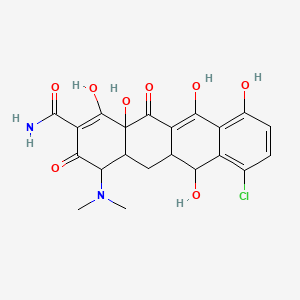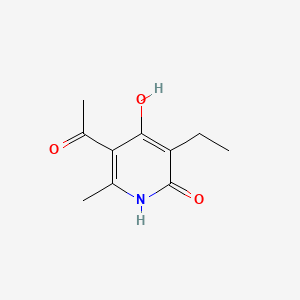![molecular formula C16H18N2O4 B13382034 4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B13382034.png)
4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group, an amino group, and a pentanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-methoxynaphthalene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The amino-substituted naphthalene is then reacted with a suitable carboxylic acid derivative, such as 5-oxopentanoic acid, under amidation conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-methoxy-2-naphthyl)propionamide derivatives: These compounds share a similar naphthalene core structure and have been studied for their antibacterial and antifungal activities.
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also feature a methoxynaphthalene moiety and have shown potential as tubulin polymerization inhibitors.
Uniqueness
4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-16(21)13(17)6-7-15(19)20/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
JKMBFBPDQHOZTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide](/img/structure/B13381952.png)

![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide](/img/structure/B13381962.png)
![17-(6-Methoxy-2,5,5-trimethyloxan-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13381970.png)

![2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B13381994.png)
![6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride](/img/structure/B13381995.png)
![Ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13382001.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13382008.png)

![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[2-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13382017.png)
![2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt](/img/structure/B13382023.png)
![4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid](/img/structure/B13382025.png)

